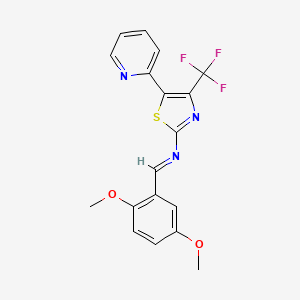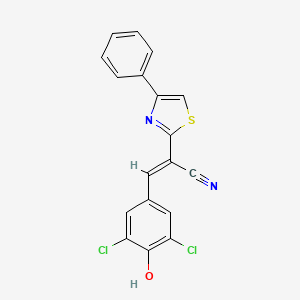![molecular formula C20H28N2O B6022726 N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide](/img/structure/B6022726.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, GABA, which is an inhibitory neurotransmitter that plays a critical role in the central nervous system.
Wirkmechanismus
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide works by inhibiting the activity of GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in the levels of GABA, which in turn can produce a calming effect on the brain and reduce the symptoms of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which can produce a calming effect and reduce the symptoms of addiction and other psychiatric disorders. This compound has also been shown to have anxiolytic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide in lab experiments is that it has a well-defined mechanism of action and a known pharmacological profile. This makes it easier to design experiments and interpret the results. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain and is relatively expensive.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide. One area of research could focus on developing new derivatives of this compound that have improved pharmacological properties. Another area of research could focus on investigating the potential therapeutic applications of this compound in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, research could be conducted to investigate the long-term effects of this compound on the brain and its potential for addiction.
Synthesemethoden
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide is synthesized by the reaction of 1-cyclopentene-1-carboxylic acid with 1-(3-phenylpropyl)piperidine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and other psychiatric disorders. Studies have shown that this compound can effectively inhibit the activity of the enzyme, GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in the levels of GABA, which in turn can produce a calming effect on the brain and reduce the symptoms of addiction and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-20(18-11-4-5-12-18)21-19-13-7-15-22(16-19)14-6-10-17-8-2-1-3-9-17/h1-3,8-9,11,19H,4-7,10,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPNXNXEKGKAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NC2CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6022648.png)
![1-(2,1,3-benzoxadiazol-4-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6022662.png)
![ethyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B6022682.png)
![6-isobutyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6022688.png)


![2-methoxyethyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B6022715.png)

![2-[(3,4-diethoxyphenyl)acetyl]-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6022720.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6022732.png)
![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6022740.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6022742.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6022746.png)
![N-(2-ethylphenyl)-2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6022748.png)